

Application Note: Comprehensive Assessment of Nicotine Salicylate Aerosolization

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Compound of Interest

Compound Name: *Nicotine salicylate*

CAS No.: 29790-52-1

Cat. No.: B021173

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Abstract

The shift from free-base nicotine to nicotine salts (protonated nicotine) in inhalation products has necessitated advanced characterization protocols.^[1] **Nicotine salicylate** (

) presents unique challenges due to its specific thermal dissociation profile and the potential for phenol formation upon degradation. This guide outlines a multi-dimensional assessment strategy combining thermal analysis, aerodynamic particle sizing, and chemical profiling to ensure product safety and efficacy.

Section 1: Pre-Aerosolization Physicochemical Stability

Before aerosol generation, the raw material must be characterized to establish a baseline for thermal stability. Unlike inorganic salts, **nicotine salicylate** is an organic salt susceptible to thermal dissociation before vaporization.

Protocol 1.1: Thermal Gravimetric Analysis (TGA) & DSC

Objective: Determine the onset of thermal degradation versus volatilization. **Rationale:** If the salt degrades (carbonizes) before it volatilizes, the aerosol will contain toxic byproducts (e.g., phenol) rather than the therapeutic salt.

Methodology:

- Instrument: Simultaneous TGA/DSC (e.g., Mettler Toledo or TA Instruments).
- Sample Prep: Load 5–10 mg of crystalline **nicotine salicylate** into an alumina pan. Seal hermetically with a pinhole lid (to allow vapor escape while maintaining pressure).
- Ramp: Heat from 25°C to 350°C at 10°C/min under Nitrogen purge (50 mL/min).
- Critical Acceptance Criteria:
 - Melting Point: Distinct endotherm at ~117–125°C.
 - Mass Loss: Single smooth step indicating volatilization. Multi-step loss indicates decomposition.
 - Residue: <0.5% mass remaining at 300°C.

Section 2: Aerodynamic Particle Size Distribution (APSD)

The deposition of nicotine in the respiratory tract is governed by the Mass Median Aerodynamic Diameter (MMAD). For nicotine salts, the target MMAD is typically 1.0–3.0 μm to ensure alveolar deposition and rapid absorption.

Protocol 2.1: Next Generation Impactor (NGI) Setup

Reference Standard: USP <601> Aerosols, Nasal Sprays, Metered-Dose Inhalers, and Dry Powder Inhalers [1].

Experimental Workflow (DOT Diagram):



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Figure 1: Logical flow of aerosol fractionation using the Next Generation Impactor (NGI).

Step-by-Step Procedure:

- Coating (Critical Step):
 - Why: Dry particles or liquid droplets can bounce off impactor plates, skewing results to smaller sizes.
 - Action: Coat NGI collection cups with a solution of 1% Glycerol in Ethanol or Tween 20. Allow solvent to evaporate, leaving a tacky film.
- Flow Rate Verification:
 - Connect the NGI to a vacuum pump.
 - Use a calibrated mass flow meter to set flow to 30 L/min (or device-specific resistance flow rate).
 - Note: NGI cut-points change with flow rate. Ensure calculations use the correct values for the set flow.
- Aerosolization:
 - Actuate the device into the USP Induction Port.
 - Duration: Sample for a total of 4 liters of air (e.g., at 60 L/min, sample for 4 seconds).
- Recovery:
 - Rinse the induction port, pre-separator, and all 7 cups + Micro-Orifice Collector (MOC) with a known volume (e.g., 10 mL) of extraction solvent (50:50 Methanol:Water).
- Data Processing:
 - Calculate Total Mass Recovery (Mass Balance). Must be 85%–115% of the labeled dose.
 - Plot Cumulative Mass vs. Cut-off Diameter on a log-probability scale to determine MMAD and GSD (Geometric Standard Deviation).

Section 3: Chemical Characterization & Phase Partitioning

Nicotine salicylate may dissociate into gas-phase nicotine and salicylic acid vapor, or remain as a particulate salt.

Protocol 3.1: Phase Partitioning (Denuder Method)

Objective: Distinguish between gas-phase nicotine (throat irritant) and particle-phase nicotine salt.

- Setup: Connect a Denuder Tube (coated with oxalic acid to trap gas-phase nicotine) upstream of a filter pad.
- Sampling: Pull aerosol through the system.
- Analysis:
 - Extract Denuder (Gas Phase).
 - Extract Filter (Particle Phase).
 - Calculation: % Protonated = (Mass on Filter) / (Mass on Filter + Mass on Denuder).

Protocol 3.2: HPLC Quantification (Salt Balance)

Objective: Quantify both Nicotine and Salicylate ions to confirm stoichiometry (1:1 molar ratio).

Method Parameters:

- Column: Mixed-mode (Cation Exchange + Reversed Phase). Example: Thermo Scientific Acclaim Trinity P1 [2].
- Mobile Phase:
 - A: 20 mM Ammonium Acetate, pH 5.0.
 - B: Acetonitrile.[2]

- Gradient: Isocratic or shallow gradient (e.g., 80% A / 20% B).
- Detection: UV Diode Array (Nicotine @ 260 nm, Salicylate @ 300 nm).

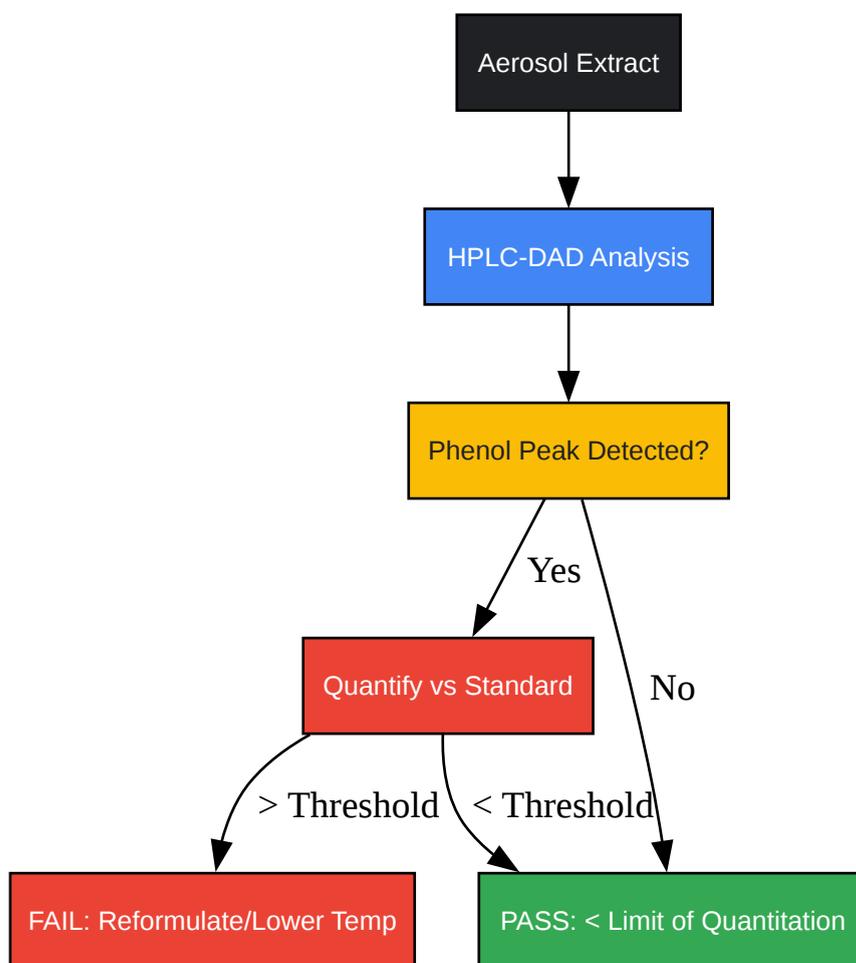
Data Output Table:

Parameter	Acceptance Criteria	Failure Mode Interpretation
Recovery	90–110% of theoretical	Loss of analyte or extraction inefficiency.
Molar Ratio	0.95 – 1.05 (Nic:Sal)	< 0.95: Excess acid (harshness). > 1.05: Free-base nicotine present (throat hit).
Phenol	< 0.1% w/w	Thermal degradation of salicylate (Safety Risk).

Section 4: Degradation Product Analysis

Salicylic acid can decarboxylate to phenol at high temperatures (>200°C).

Logic Flow for Safety Assessment (DOT Diagram):



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Figure 2: Decision tree for thermal degradation assessment (Phenol detection).

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